Cas no 885272-96-8 (1-Piperazineaceticacid, a-(2-chlorophenyl)-4-[(1,1-dimethylethoxy)carbonyl]-)
![1-Piperazineaceticacid, a-(2-chlorophenyl)-4-[(1,1-dimethylethoxy)carbonyl]- structure](https://es.kuujia.com/scimg/cas/885272-96-8x500.png)
885272-96-8 structure
Nombre del producto:1-Piperazineaceticacid, a-(2-chlorophenyl)-4-[(1,1-dimethylethoxy)carbonyl]-
Número CAS:885272-96-8
MF:C17H23ClN2O4
Megavatios:354.828523874283
MDL:MFCD06659335
CID:710957
PubChem ID:2762221
1-Piperazineaceticacid, a-(2-chlorophenyl)-4-[(1,1-dimethylethoxy)carbonyl]- Propiedades químicas y físicas
Nombre e identificación
-
- 1-Piperazineaceticacid, a-(2-chlorophenyl)-4-[(1,1-dimethylethoxy)carbonyl]-
- 2-(4-BOC-PIPERAZINYL)-2-(2-CHLOROPHENYL)ACETIC ACID,
- 4-[CARBOXY-(2-CHLORO-PHENYL)-METHYL]-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER HYDROCHLORIDE
- 2-(2-chlorophenyl)-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]acetic Acid
- AKOS015949711
- CS-0439482
- 2-(4-Boc-piperazinyl)-2-(2-chlorophenyl)acetic acid
- MFCD06659335
- PS-12749
- 2-{4-[(tert-Butoxy)carbonyl]piperazin-1-yl}-2-(2-chlorophenyl)acetic acid
- 2-(4-Boc-piperazinyl)-2-(2-chloro-phenyl)acetic acid
- 885272-96-8
-
- MDL: MFCD06659335
- Renchi: InChI=1S/C17H23ClN2O4/c1-17(2,3)24-16(23)20-10-8-19(9-11-20)14(15(21)22)12-6-4-5-7-13(12)18/h4-7,14H,8-11H2,1-3H3,(H,21,22)
- Clave inchi: NTNWMQLTURQXSB-UHFFFAOYSA-N
- Sonrisas: CC(C)(C)OC(=O)N1CCN(CC1)C(C2=CC=CC=C2Cl)C(=O)O
Atributos calculados
- Calidad precisa: 354.13500
- Masa isotópica única: 354.135
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 1
- Recuento de receptores de enlace de hidrógeno: 6
- Recuento de átomos pesados: 24
- Cuenta de enlace giratorio: 6
- Complejidad: 458
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 1
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: 0.6
- Superficie del Polo topológico: 70.1Ų
Propiedades experimentales
- PSA: 70.08000
- Logp: 2.89420
1-Piperazineaceticacid, a-(2-chlorophenyl)-4-[(1,1-dimethylethoxy)carbonyl]- PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D772912-1g |
2-(4-Boc-piperazinyl)-2-(2-chlorophenyl)acetic acid |
885272-96-8 | 98% | 1g |
$530 | 2024-06-06 | |
abcr | AB389430-1 g |
2-(4-Boc-piperazinyl)-2-(2-chloro-phenyl)acetic acid |
885272-96-8 | 1g |
€382.00 | 2023-04-25 | ||
A2B Chem LLC | AJ12887-5g |
2-(4-Boc-piperazinyl)-2-(2-chlorophenyl)acetic acid |
885272-96-8 | 5g |
$2543.00 | 2024-04-19 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1510149-250mg |
2-{4-[(tert-Butoxy)carbonyl]piperazin-1-yl}-2-(2-chlorophenyl)acetic acid |
885272-96-8 | 98% | 250mg |
¥2475.00 | 2024-04-27 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1510149-1g |
2-{4-[(tert-Butoxy)carbonyl]piperazin-1-yl}-2-(2-chlorophenyl)acetic acid |
885272-96-8 | 98% | 1g |
¥4686.00 | 2024-04-27 | |
A2B Chem LLC | AJ12887-250mg |
2-(4-Boc-piperazinyl)-2-(2-chlorophenyl)acetic acid |
885272-96-8 | 250mg |
$435.00 | 2024-04-19 | ||
Ambeed | A436202-1g |
2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-2-(2-chlorophenyl)acetic acid hydrochloride |
885272-96-8 | 97% | 1g |
$262.0 | 2024-08-02 | |
eNovation Chemicals LLC | D772912-250mg |
2-(4-Boc-piperazinyl)-2-(2-chlorophenyl)acetic acid |
885272-96-8 | 98% | 250mg |
$410 | 2025-02-25 | |
eNovation Chemicals LLC | D772912-100mg |
2-(4-Boc-piperazinyl)-2-(2-chlorophenyl)acetic acid |
885272-96-8 | 98% | 100mg |
$260 | 2025-02-28 | |
eNovation Chemicals LLC | D772912-250mg |
2-(4-Boc-piperazinyl)-2-(2-chlorophenyl)acetic acid |
885272-96-8 | 98% | 250mg |
$410 | 2025-02-28 |
1-Piperazineaceticacid, a-(2-chlorophenyl)-4-[(1,1-dimethylethoxy)carbonyl]- Literatura relevante
-
Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
-
Ahalya Behera,Saroj K. Rout,Srimanta Guin,Bhisma K. Patel RSC Adv., 2014,4, 55115-55118
-
Gudrun Scholz,Ana Guilherme Buzanich,Stefan Reinsch,Franziska Emmerling,Erhard Kemnitz Dalton Trans., 2017,46, 6003-6012
-
Daojin Li,Nan Wang,Fangfang Wang,Qi Zhao Anal. Methods, 2019,11, 3212-3220
Related Articles
-
Desarrollo de Inhibidores de la Enzima Convertidora de Angiotensina 2 (ACE2) para el Tratamiento de ……Jun 19, 2025
-
Desarrollo de Inhibidores de la Tirosina Quinasa para el Tratamiento del Cáncer: Avances y Perspecti……Jun 24, 2025
-
Desarrollo de Inhibidores de Proteínas Quinasas para el Tratamiento del Cáncer: Avances y Perspectiv……Jun 24, 2025
-
Resumen Los inhibidores de la tirosina quinasa (ITKs) representan una revolución en la terapia oncol……Jun 24, 2025
-
Perfil del Producto: El compuesto 6-bromo-2-metil-3H-pirido[3,4-d]pirrol-4-ona representa un núcleo ……Jun 17, 2025
885272-96-8 (1-Piperazineaceticacid, a-(2-chlorophenyl)-4-[(1,1-dimethylethoxy)carbonyl]-) Productos relacionados
- 885949-41-7(7-cyclopropyl1,2,4triazolo1,5-apyrimidin-2-amine)
- 1235696-24-8((2E)-3-(furan-2-yl)-N-{1-(pyrimidin-2-yl)piperidin-4-ylmethyl}prop-2-enamide)
- 2228301-49-1(3-(5-methyl-1,2-oxazol-3-yl)propanenitrile)
- 946297-48-9(N2-(4-chloro-2-methylphenyl)-N4-(4-methoxyphenyl)pteridine-2,4-diamine)
- 1807019-15-3(3-Amino-5-phenylpyridine-4-acetonitrile)
- 2167330-95-0(4,4-dimethyloxetane-2-carboxylic acid)
- 1324876-12-1(2-{[(2-chloro-6-fluorophenyl)methyl](cyclopropyl)amino}-N-(1-cyanocyclopentyl)acetamide)
- 2169494-47-5(3-(cyclopropylamino)propane-1-sulfonyl fluoride)
- 1805511-37-8(5-(Difluoromethyl)-3-fluoro-4-iodopyridine-2-methanol)
- 1446261-31-9(4-Methyl-1H-indole-2-boronic acid)
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:885272-96-8)1-Piperazineaceticacid, a-(2-chlorophenyl)-4-[(1,1-dimethylethoxy)carbonyl]-

Pureza:99%
Cantidad:1g
Precio ($):236.0